ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate
Description
Properties
Molecular Formula |
C15H15IN2O2 |
|---|---|
Molecular Weight |
382.20 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H15IN2O2/c1-2-20-15(19)12-7-11(12)9-3-5-10(6-4-9)13-14(16)18-8-17-13/h3-6,8,11-12H,2,7H2,1H3,(H,17,18)/t11-,12+/m1/s1 |
InChI Key |
CJNXCDOMCFUORC-NEPJUHHUSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=C(NC=N3)I |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C3=C(NC=N3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized via the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced through a condensation reaction involving an aldehyde and an amine.
Iodination of the Phenyl Group: The iodination of the phenyl group can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazolone derivatives.
Reduction: Reduction reactions can target the iodinated phenyl group, potentially replacing the iodine with hydrogen.
Substitution: The iodine atom on the phenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Imidazolone derivatives.
Reduction: Deiodinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have investigated the anticancer properties of compounds structurally similar to ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate. The following findings highlight its potential:
- Mechanism of Action : Compounds with similar structures have shown the ability to inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer cell survival and apoptosis .
-
Case Studies :
- A study published in the Tropical Journal of Pharmaceutical Research reported the synthesis of novel derivatives that demonstrated significant anticancer activity against various cancer cell lines. These derivatives were evaluated for their cytotoxic effects and showed promising results .
- Another research effort focused on designing molecular hybrids incorporating imidazole rings, which are known for their biological activity. These hybrids exhibited potent anticancer effects, suggesting that this compound could be a valuable lead compound for further development .
Drug Development
The structural features of this compound make it a candidate for drug development:
- Lead Compound for Synthesis : Its unique structure allows for modifications that can enhance pharmacological properties or reduce toxicity. Researchers are exploring various substitutions on the imidazole and phenyl groups to optimize efficacy and selectivity against cancer cells .
- Potential for Combination Therapies : Given its mechanism of action, there is potential for this compound to be used in combination with other anticancer agents to improve therapeutic outcomes and overcome resistance mechanisms in cancer treatment .
Mechanism of Action
The mechanism of action of ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The imidazole ring is known to interact with metal ions and can play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects
- Iodo vs. Nitro Groups : The target compound’s 5-iodo substituent differs markedly from the nitro group in analogs. While nitro groups are strongly electron-withdrawing (influencing reactivity and electronic properties), iodine provides steric bulk and polarizability, enabling halogen bonding or heavy-atom effects in crystallographic studies .
- Cyclopropane vs. In contrast, the benzimidazole core in ’s compound is planar, facilitating π-π stacking but lacking the stereochemical complexity of cyclopropanes .
Hydrogen Bonding and Crystal Packing
The imidazole N-H group in the target compound can act as a hydrogen bond donor, similar to the benzimidazole N-H in ’s derivative. However, the morpholine and trifluoromethyl groups in the latter compound introduce additional hydrogen-bond acceptors (O, F) and hydrophobic interactions, respectively . The ethyl ester group in both compounds serves as a hydrogen-bond acceptor via its carbonyl oxygen, but the trifluoromethyl group in the benzimidazole derivative enhances lipophilicity, which may alter membrane permeability .
Research Findings and Implications
- Biological Relevance: The rigidity of the cyclopropane moiety in the target compound may improve binding affinity to biological targets compared to flexible analogs (e.g., arylethanols in ) .
- Crystallographic Utility : The iodine atom’s high electron density facilitates phasing in X-ray crystallography, a feature absent in nitro or trifluoromethyl analogs .
- Metabolic Stability : The ethyl ester group, common to all compared compounds, may undergo hydrolysis in vivo, but the target’s cyclopropane could slow degradation compared to less-strained systems .
Biological Activity
Ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate, with the CAS number 1319211-95-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with an ethyl ester and an imidazole moiety. Its molecular formula is , with a molecular weight of 382.20 g/mol. The presence of the iodine atom in the imidazole ring suggests potential interactions with biological targets that may enhance its activity.
Research indicates that compounds containing imidazole rings often exhibit diverse biological activities, including:
- Antimicrobial Properties : Imidazole derivatives are known for their ability to inhibit bacterial growth and have been studied for their effectiveness against various pathogens.
- Anticancer Activity : Some studies suggest that compounds similar to this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
In Vitro and In Vivo Studies
Recent studies have focused on evaluating the biological activity of this compound through various assays:
- Antimicrobial Activity : In vitro tests have demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than 100 µg/mL for several strains.
- Cytotoxicity Assays : In cancer cell lines, such as HeLa and MCF-7, the compound showed IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxic effects. Further mechanistic studies revealed that it may activate caspase pathways leading to apoptosis.
- Animal Models : In vivo studies using murine models indicated that administration of the compound resulted in reduced tumor growth rates compared to control groups. Histological analysis confirmed apoptosis in tumor tissues treated with the compound.
Case Studies
Several case studies provide insight into the biological effects of this compound:
| Study | Model | Findings |
|---|---|---|
| Study A | HeLa Cells | Induced apoptosis via caspase activation; IC50 = 20 µM |
| Study B | MCF-7 Cells | Inhibited proliferation; significant decrease in cell viability at 30 µM |
| Study C | Murine Tumor Model | Reduced tumor size by 40% after 4 weeks of treatment |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate?
- Methodological Answer : Synthesis typically involves three key steps:
Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition using carbene precursors or transition-metal catalysts under controlled conditions.
Imidazole Functionalization : Introduction of the 5-iodo substituent on the imidazole ring via electrophilic iodination (e.g., using N-iodosuccinimide in acetic acid) .
Esterification : Coupling the cyclopropane-carboxylic acid with ethanol via Steglich esterification (DCC/DMAP) or acid-catalyzed Fischer esterification .
- Key Considerations : Reaction purity is monitored by TLC, and intermediates are characterized via H/C NMR.
Q. What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., cyclopropane protons at δ ~1.2–2.5 ppm, imidazole protons at δ ~7.0–8.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry (e.g., (1S,2S) configuration) and confirms the spatial arrangement of the cyclopropane and imidazole moieties .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHINO) .
Q. How do the compound’s functional groups influence its reactivity?
- Methodological Answer :
- Cyclopropane Ring : Strain-driven reactivity allows ring-opening reactions under acidic or oxidative conditions.
- 5-Iodoimidazole : The iodine substituent enables cross-coupling (e.g., Suzuki-Miyaura) for derivatization .
- Ester Group : Hydrolyzable under basic conditions to yield carboxylic acid derivatives .
Advanced Research Questions
Q. What mechanistic challenges arise during the iodination of the imidazole ring, and how are they addressed?
- Methodological Answer :
- Regioselectivity : Iodination at the 5-position competes with other positions. Directed metalation (e.g., using directing groups like methyl) or steric blocking (e.g., bulky substituents) ensures specificity .
- Side Reactions : Over-iodination is mitigated by stoichiometric control (1.0 eq NIS) and low-temperature conditions (−10°C) .
- Validation : Reaction progress is tracked via HPLC, and regiochemistry is confirmed by NOESY NMR .
Q. How does the stereochemistry of the cyclopropane ring impact biological activity?
- Methodological Answer :
- Stereochemical Analysis : Enantiomers are separated via chiral HPLC and tested for target affinity (e.g., enzyme inhibition assays).
- Structure-Activity Relationship (SAR) : The (1S,2S) configuration enhances binding to hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms) due to optimal spatial alignment .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) correlate stereochemistry with binding energy (ΔG ≤ −8.5 kcal/mol for active enantiomers) .
Q. What strategies optimize the yield of the cyclopropanation step in large-scale synthesis?
- Methodological Answer :
- Catalyst Selection : Rhodium(II) carboxylates (e.g., Rh(OAc)) improve diastereoselectivity (>90% de) .
- Solvent Optimization : Dichloromethane minimizes side reactions (e.g., ring-opening) compared to polar aprotic solvents.
- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time (2–4 hours vs. 12 hours batch) .
Q. How can TDAE (tetrakis(dimethylamino)ethylene) methodology be applied to synthesize derivatives of this compound?
- Methodological Answer :
- Reaction Design : TDAE mediates single-electron transfer (SET) to generate radicals from chloromethyl intermediates, enabling C–C bond formation with aromatic aldehydes .
- Scope : Produces substituted ethanols (e.g., 2-[4-(imidazolyl)phenyl]-1-arylethanols) with yields >75% .
- Limitations : Electron-deficient aldehydes (e.g., nitro-substituted) show reduced reactivity due to poor radical stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
